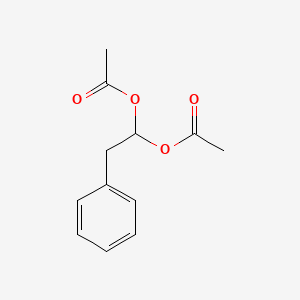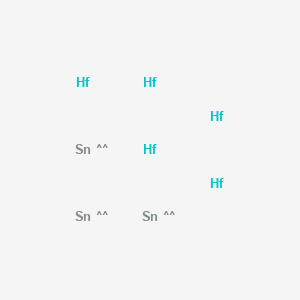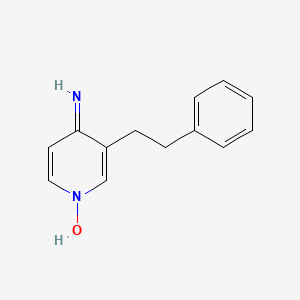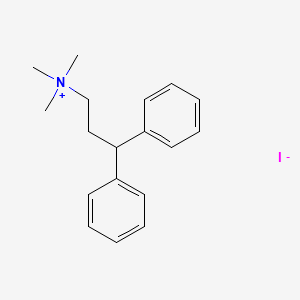
(3,3-Diphenylpropyl)trimethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Diphenylpropyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C18H24IN. It is known for its unique structure, which includes a trimethylammonium group attached to a 3,3-diphenylpropyl chain. This compound is often used in various chemical and biological research applications due to its distinct properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diphenylpropyl)trimethylammonium iodide typically involves the quaternization of (3,3-Diphenylpropyl)amine with methyl iodide. The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve (3,3-Diphenylpropyl)amine in acetonitrile.
- Add an excess of methyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding diethyl ether.
- Filter and wash the precipitate with diethyl ether to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization techniques.
化学反应分析
Types of Reactions
(3,3-Diphenylpropyl)trimethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: The major products are the corresponding oxides or hydroxides.
Reduction: The major products are tertiary amines.
科学研究应用
(3,3-Diphenylpropyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving cell membrane interactions and ion transport mechanisms.
Industry: The compound is used in the production of surfactants and detergents due to its amphiphilic nature.
作用机制
The mechanism of action of (3,3-Diphenylpropyl)trimethylammonium iodide involves its interaction with biological membranes and ion channels. The trimethylammonium group interacts with negatively charged components of the cell membrane, altering membrane permeability and ion transport. This can affect various cellular processes, including signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
- (3-Phenylpropyl)trimethylammonium iodide
- (3-Benzylpropyl)trimethylammonium iodide
- (3,3-Diphenylpropyl)triethylammonium iodide
Uniqueness
(3,3-Diphenylpropyl)trimethylammonium iodide is unique due to its specific structure, which includes two phenyl groups attached to the propyl chain. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced interaction with biological membranes, making it particularly useful in various research applications.
属性
CAS 编号 |
20763-38-6 |
|---|---|
分子式 |
C18H24IN |
分子量 |
381.3 g/mol |
IUPAC 名称 |
3,3-diphenylpropyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C18H24N.HI/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
SADSTYGXNWGWOS-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


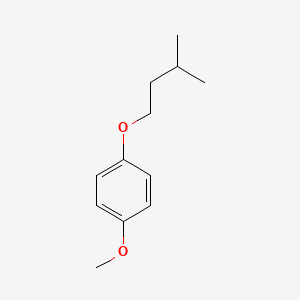
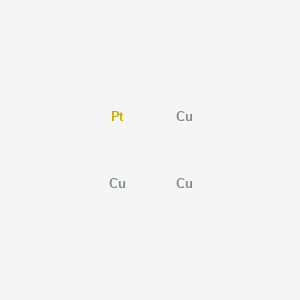
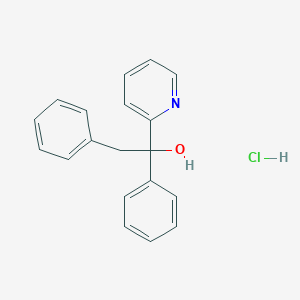
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
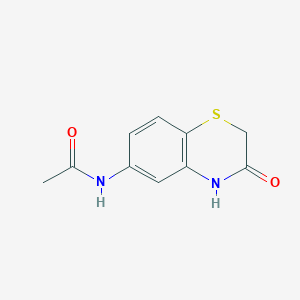
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)
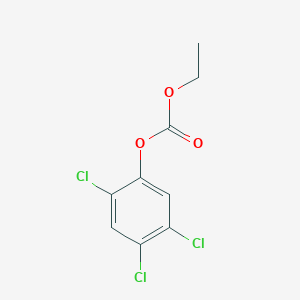
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)


